(3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione hydrochloride
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Overview
Description
(3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione hydrochloride is a useful research compound. Its molecular formula is C16H19ClN2O2 and its molecular weight is 306.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Convenient Synthesis of Polysubstituted Isoindole-1,3-dione Analogues : Research outlines the synthesis of new isoindole-1,3-dione derivatives, highlighting methods such as epoxidation, cis-hydroxylation, and microwave-assisted reactions. These processes illustrate the compound's utility in creating complex molecular structures useful in various chemical studies (Tan et al., 2014).
- Structural Characterization through X-ray Diffraction : Detailed structural analysis of isoindole-1,3-dione derivatives provides insights into the molecular architecture, aiding in the understanding of its chemical behavior and potential applications (Struga et al., 2007).
Photophysical Properties
- Fluorescence Quenching and Enhancement : Studies on nitrogen-containing fluorophores related to isoindole-1,3-dione reveal solvent-dependent fluorescence emission, highlighting its potential in developing fluorescent probes and materials for scientific research (Tamuly et al., 2006).
Advanced Material Development
- Photophysical Behavior of Chromophores : Research on the synthesis and study of isoindole-based chromophores explores their photophysical properties in different solvents. Such compounds are of interest for applications in materials science, particularly in light-emitting devices and sensors (Deshmukh & Sekar, 2015).
Chemical Reactivity and Modification
- Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives : Demonstrates the versatility of isoindole-1,3-dione derivatives in chemical synthesis, providing a foundation for developing new compounds with potential pharmacological or material science applications (Tan et al., 2016).
Mechanism of Action
Target of action
Similar compounds have been evaluated for their anti-hiv-1 activity , suggesting that they may interact with proteins involved in the HIV-1 replication cycle.
Mode of action
Given their potential anti-HIV-1 activity , these compounds might inhibit key enzymes in the HIV-1 replication cycle, such as reverse transcriptase or protease.
Result of action
The synthesized compounds were evaluated for their cytotoxicity and anti-HIV-1 activity in MT-4 cells
Properties
IUPAC Name |
(1R,2S,6S,7S)-4-benzyl-4,8-diazatricyclo[5.2.2.02,6]undecane-3,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.ClH/c19-15-13-11-6-7-12(17-8-11)14(13)16(20)18(15)9-10-4-2-1-3-5-10;/h1-5,11-14,17H,6-9H2;1H/t11-,12-,13-,14+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYQVTUDVDBKN-YXCQRQMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1CN2)C(=O)N(C3=O)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3[C@H]([C@@H]1CN2)C(=O)N(C3=O)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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